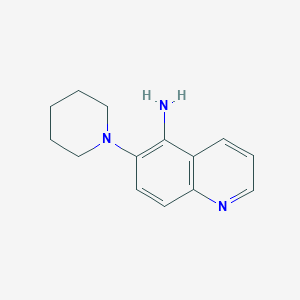

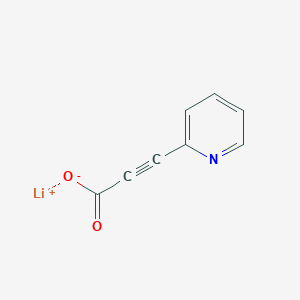

![molecular formula C11H12N2 B2494134 2-[4]Quinolyl-ethylamine CAS No. 860720-12-3](/img/structure/B2494134.png)

2-[4]Quinolyl-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-4Quinolyl-ethylamine, also known as 2-(Quinolin-4-yl)ethan-1-amine, is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine at two adjacent carbon atoms .

Synthesis Analysis

The synthesis of quinoline derivatives has been a focus of many research studies due to their pharmaceutical properties . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of quinoline derivatives has been studied extensively . Quinolines generally have a double-ring structure containing a benzene ring fused with a pyridine . The nitrogen atom in the quinoline can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .Chemical Reactions Analysis

Quinoline and its derivatives have been used in various chemical transformations . For example, the reductive cyclization of o-nitrochalcones by pressurized CO, catalyzed by ruthenium or palladium complexes, has been reported as a viable synthetic strategy .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which include 2-4Quinolyl-ethylamine, depend on the number of carbon-containing groups attached to them . If there is only one carbon-containing group, then that amine is considered primary .Scientific Research Applications

- Antimicrobial Properties : 2-[4]Quinolyl-ethylamine exhibits promising antimicrobial activity. Researchers have explored its potential as a scaffold for novel antibiotics or antifungal agents .

- Anticancer Agents : Investigations suggest that quinoline derivatives, including 2-[4]Quinolyl-ethylamine, possess antitumor properties. Their ability to inhibit specific cancer cell lines makes them interesting candidates for drug development .

- Paired Electrolysis Annulation : A recent study highlights the use of paired electrolysis for the efficient synthesis of highly functionalized quinoline-substituted bioactive molecules. This method allows direct quinoline synthesis and introduction of quinoline moieties into existing compounds. It’s a versatile approach for pharmaceutical research and functionalization .

Medicinal Chemistry and Drug Development

Electrochemistry and Organic Synthesis

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-quinolin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBWQLAZKFUBSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-4-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

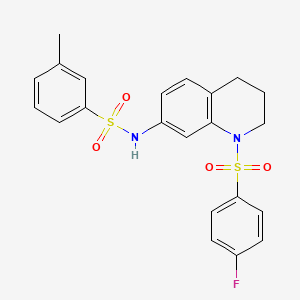

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

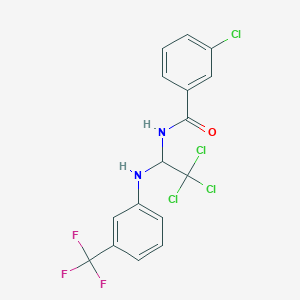

![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)

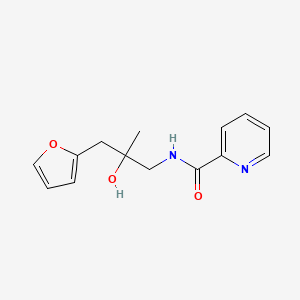

![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

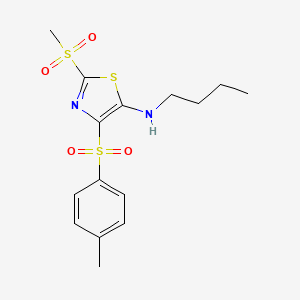

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)